molecular formula C18H17BrN2O2 B11305745 N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B11305745
M. Wt: 373.2 g/mol
InChI Key: VNJSPWKDWNKUKR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is an organic compound belonging to the class of anilides These compounds are characterized by the presence of an amide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Another method involves the Friedel-Crafts acylation, followed by a series of reduction and substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
  • N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
  • N-(3-iodophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Uniqueness

N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various halogen bonding interactions, enhancing the compound’s binding affinity to its molecular targets .

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17BrN2O2/c1-21-16(22)11-15(17(21)12-6-3-2-4-7-12)18(23)20-14-9-5-8-13(19)10-14/h2-10,15,17H,11H2,1H3,(H,20,23)

InChI Key

VNJSPWKDWNKUKR-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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